N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is an organic compound that features a bromophenyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be accomplished by reacting the bromophenyl compound with an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium catalyst in a Suzuki or Heck coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzofuran moiety.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can serve as a building block for more complex molecules. Its bromophenyl group allows for further functionalization through cross-coupling reactions.
Biology
This compound may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of the benzofuran moiety is particularly interesting due to its known bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The structure-activity relationship (SAR) studies could help in designing new drugs with improved efficacy and reduced side effects.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the benzofuran and bromophenyl groups.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA or interact with proteins, while the bromophenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can significantly influence its reactivity and interactions compared to its analogs. Bromine’s larger atomic size and higher electronegativity can affect the compound’s electronic properties and steric interactions, potentially leading to unique biological or chemical activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H18BrNO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C18H18BrNO3/c1-18(2)10-12-4-3-5-15(17(12)23-18)22-11-16(21)20-14-8-6-13(19)7-9-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
RXRMGYSXDMNYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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